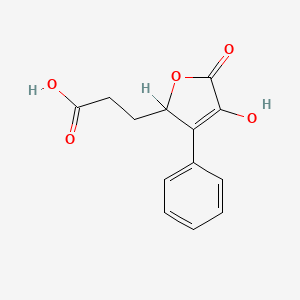

3-(4-hydroxy-5-oxo-3-phenyl-2H-furan-2-yl)propanoic acid

Vue d'ensemble

Description

WF-3681 est un nouvel inhibiteur de l'aldose réductase qui a été isolé pour la première fois de l'espèce fongique Chaetomella . Il s'agit d'un métabolite fongique buténolide dont le nom chimique est acide 2,5-dihydro-4-hydroxy-5-oxo-3-phényl-2-furanpropanoïque . Ce composé a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles, notamment dans le traitement des complications du diabète .

Mécanisme D'action

Target of Action

WF 3681 primarily targets aldose reductase , an enzyme involved in the polyol pathway . Aldose reductase plays a crucial role in converting glucose into sorbitol, which is then converted into fructose .

Mode of Action

WF 3681 acts as an inhibitor of aldose reductase . It binds to the active site of the enzyme, preventing it from catalyzing the reduction of glucose to sorbitol . The IC50 of WF 3681, indicating its potency as an inhibitor, is 2.5 x 10^-7 M .

Biochemical Pathways

By inhibiting aldose reductase, WF 3681 affects the polyol pathway . This pathway is responsible for the conversion of glucose to sorbitol and then to fructose. By blocking this pathway, WF 3681 can potentially prevent the accumulation of sorbitol, which is associated with various complications in diabetic patients .

Pharmacokinetics

It is known that the compound is soluble in methanol or dmso , which could influence its absorption and distribution in the body

Action Environment

The action of WF 3681 can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents can affect its bioavailability and distribution within the body . Additionally, the compound’s stability at different temperatures could influence its efficacy and shelf-life .

Analyse Biochimique

Biochemical Properties

WF 3681 is a novel inhibitor of aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway, where it reduces glucose to sorbitol. WF 3681 exhibits an IC50 of 2.5 x 10^-7 M , indicating its strong inhibitory effect on this enzyme. It does not significantly reduce the accumulation of sorbitol in rat sciatic nerves of diabetic rats .

Cellular Effects

The primary cellular effect of WF 3681 is its inhibition of aldose reductase . This enzyme plays a crucial role in the polyol pathway, a secondary route for glucose metabolism. By inhibiting aldose reductase, WF 3681 can potentially affect the balance of glucose and sorbitol within cells, which could have implications for cellular processes such as osmoregulation and redox balance.

Molecular Mechanism

The molecular mechanism of WF 3681 involves its interaction with aldose reductase As an inhibitor, WF 3681 binds to the active site of the enzyme, preventing it from catalyzing the reduction of glucose to sorbitol

Dosage Effects in Animal Models

It has been noted that WF 3681 does not significantly reduce the accumulation of sorbitol in rat sciatic nerves of diabetic rats

Metabolic Pathways

WF 3681 is involved in the polyol pathway through its inhibition of aldose reductase . This enzyme catalyzes the reduction of glucose to sorbitol, a key step in the polyol pathway. By inhibiting this enzyme, WF 3681 can potentially affect the flux through this pathway and the levels of its metabolites.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

WF-3681 peut être synthétisé par une réaction de condensation aldolique impliquant des phénylpyruvates et des ω-formylalcanoates . Les étapes clés de la synthèse comprennent :

Méthylation de l'acide phénylpyruvique : L'acide phénylpyruvique est méthylé à l'aide d'iodure de méthyle (MeI) et de 1,8-diazabicyclo[5.4.0]undéc-7-ène (DBU) dans du diméthylformamide (DMF) à 0 °C pour donner du phénylpyruvate de méthyle.

Préparation du 3-formylpropionate d'éthyle : Le 3-formylpropionate d'éthyle est préparé selon des méthodes établies.

Condensation aldolique : Le phénylpyruvate de méthyle et le 3-formylpropionate d'éthyle sont agités en présence de DBU dans du DMF à 0 °C pendant 2,5 heures pour produire l'hydroxy cétoester souhaité.

Lactonisation et hydrolyse : L'hydroxy cétoester résultant subit une lactonisation suivie d'une hydrolyse acide pour donner WF-3681.

Méthodes de production industrielle

La production industrielle de WF-3681 suit des voies de synthèse similaires, mais à plus grande échelle, assurant la disponibilité du composé pour des tests biologiques complets et une utilisation thérapeutique potentielle .

Analyse Des Réactions Chimiques

Types de réactions

WF-3681 subit principalement des réactions de condensation aldolique au cours de sa synthèse . La structure du composé lui permet de participer à diverses réactions chimiques, notamment :

Oxydation : WF-3681 peut subir des réactions d'oxydation, en particulier aux groupes fonctionnels hydroxyle et cétone.

Réduction : Le composé peut être réduit pour former différents dérivés ayant des activités biologiques potentielles.

Substitution : WF-3681 peut participer à des réactions de substitution, en particulier au niveau du cycle phényle et du cycle furane.

Réactifs et conditions courants

Oxydation : Des agents oxydants courants tels que le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃) peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄) sont généralement utilisés.

Substitution : Différents électrophiles et nucléophiles peuvent être utilisés dans des conditions appropriées pour réaliser des réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de WF-3681, qui peuvent présenter des activités biologiques et des potentiels thérapeutiques différents .

Applications de la recherche scientifique

Biologie : Investigated for its role in inhibiting aldose reductase, an enzyme involved in diabetic complications.

Mécanisme d'action

WF-3681 exerce ses effets en inhibant l'enzyme aldose réductase, qui est impliquée dans la voie du polyol du métabolisme du glucose . En inhibant cette enzyme, WF-3681 réduit l'accumulation de sorbitol dans les tissus, prévenant ou atténuant ainsi les complications du diabète . Les cibles moléculaires et les voies impliquées comprennent la liaison de WF-3681 au site actif de l'aldose réductase, conduisant à l'inhibition de son activité catalytique .

Applications De Recherche Scientifique

Comparaison Avec Des Composés Similaires

WF-3681 est unique parmi les inhibiteurs de l'aldose réductase en raison de sa structure spécifique et de sa forte puissance . Des composés similaires comprennent :

Epalrestat : Un autre inhibiteur de l'aldose réductase utilisé cliniquement pour la neuropathie diabétique.

Sorbinil : Un inhibiteur puissant de l'aldose réductase étudié pour ses effets sur les complications du diabète.

Tolrestat : Un inhibiteur de l'aldose réductase ayant des applications thérapeutiques similaires.

WF-3681 se distingue par son origine fongique et sa structure chimique unique, ce qui peut offrir des avantages en termes de spécificité et de puissance .

Propriétés

IUPAC Name |

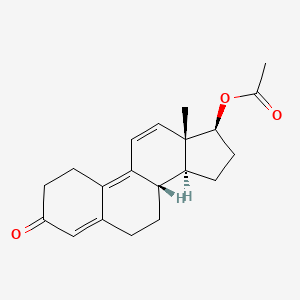

3-(4-hydroxy-5-oxo-3-phenyl-2H-furan-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5/c14-10(15)7-6-9-11(12(16)13(17)18-9)8-4-2-1-3-5-8/h1-5,9,16H,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZVSYXNLXFYAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)OC2CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20909465 | |

| Record name | 3-(4-Hydroxy-5-oxo-3-phenyl-2,5-dihydrofuran-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105364-56-5 | |

| Record name | WF 3681 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105364565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Hydroxy-5-oxo-3-phenyl-2,5-dihydrofuran-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is WF-3681 and what is its mechanism of action?

A1: WF-3681 is a naturally occurring compound isolated from the fungus Chaetomella raphigera. [] It acts as an aldose reductase inhibitor, specifically targeting the enzyme responsible for converting glucose into sorbitol. [, , ] By inhibiting this pathway, WF-3681 may help prevent the accumulation of sorbitol in tissues, which is believed to contribute to diabetic complications like neuropathy. [, ]

Q2: What is the structure of WF-3681 and how was it determined?

A2: WF-3681's structure was elucidated through a combination of spectroscopic and chemical analyses, including elemental analysis, high-resolution electron impact mass spectrometry, and various spectroscopic techniques. [, ] This led to the determination of its molecular formula as C13H12O5. [] The complete three-dimensional structure was confirmed through X-ray crystallography. [] The molecule was found to possess a planar phenyl ring and a furan ring system with a propionic acid side chain. []

Q3: How potent is WF-3681 as an aldose reductase inhibitor?

A3: WF-3681 exhibits potent inhibitory activity against aldose reductase with an IC50 value of 2.5 x 10-7 M against the partially purified enzyme from rabbit lens. [] This highlights its strong affinity for and ability to inhibit this enzyme.

Q4: Have any structure-activity relationship (SAR) studies been conducted with WF-3681?

A4: Yes, several studies have investigated the impact of structural modifications on the activity of WF-3681. These studies revealed that the carboxylic acid functionality is crucial for activity, and the length of the side chain significantly influences potency. [] Additionally, the lipophilicity of both the benzene ring and the enol ether group were found to be important for enhancing inhibitory activity. []

Q5: Has WF-3681 demonstrated efficacy in in vivo models of diabetic complications?

A5: While WF-3681 itself has shown promising in vitro activity, a derivative, FR-62765, has been more extensively studied in vivo. [] In a rat model of diabetic neuropathy, FR-62765 effectively prevented sorbitol accumulation in the sciatic nerve and improved motor nerve conduction velocity. [] This suggests that aldose reductase inhibitors based on the structure of WF-3681 hold therapeutic potential for treating diabetic complications.

Q6: Are there any synthetic routes available for WF-3681?

A6: Yes, WF-3681 has been successfully synthesized through a total synthesis approach starting from (E)-5-phenyl-4-pentenol. [] An alternative and efficient synthetic route involving the aldol condensation of phenylpyruvates and ω-formylalkanoates has also been reported. [] These synthetic strategies provide access to WF-3681 and its analogs for further research and development.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.